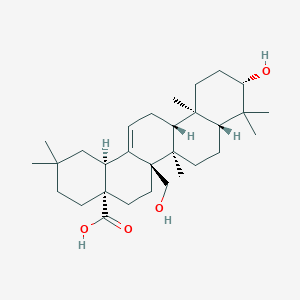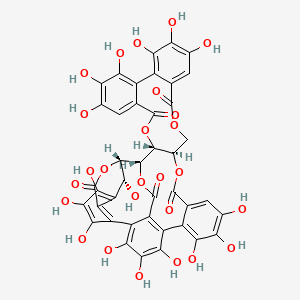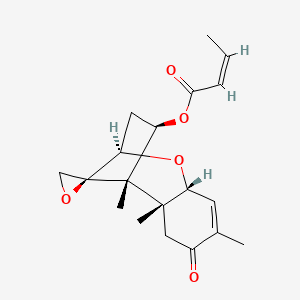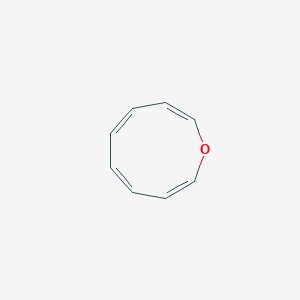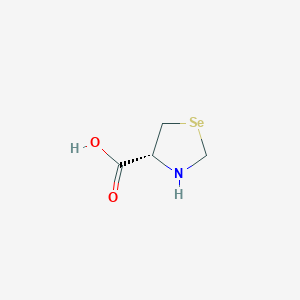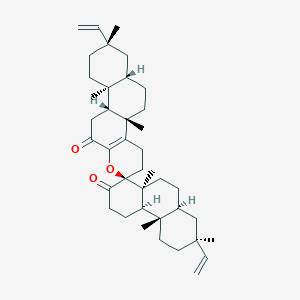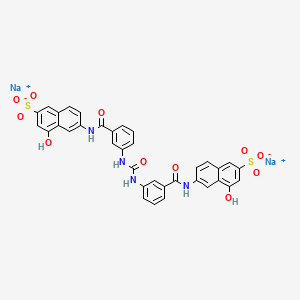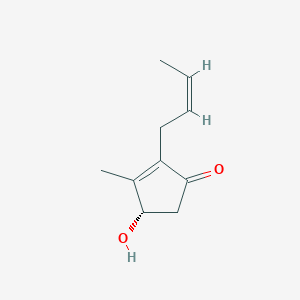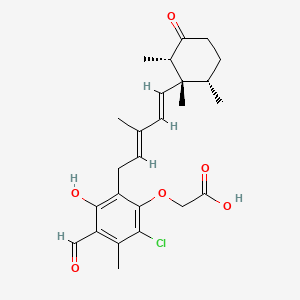
Azadiradione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azadiradione is a tetracyclic triterpenoid that is 4,4,8-trimethylandrosta-1,14-diene substituted by oxo groups at positions 3 and 16, an acetoxy group at position 7 and a furan-3-yl group at position 17. Isolated from Azadirachta indica, it exhibits antimycobacterial and anti-inflammatory activities. It has a role as a plant metabolite, an antimycobacterial drug and an anti-inflammatory agent. It is a limonoid, a tetracyclic triterpenoid, an acetate ester, a cyclic terpene ketone and a member of furans.
Aplicaciones Científicas De Investigación
Cytoprotective and Anti-secretory Effects
Azadiradione, isolated from Azadirachta indica (neem), has been studied for its potential in treating gastric ulcers. Singh et al. (2015) in their research published in Phytotherapy Research, found that azadiradione exhibited potent antiulcer activity. It works through the inhibition of H+ K+-ATPase activity, demonstrating both cytoprotective and antisecretory effects, suggesting its value in future treatments for peptic ulceration (Singh et al., 2015).
Anti-nociceptive and Anti-inflammatory Activities
A 2013 study by Ilango et al., published in Natural Product Research, investigated the anti-nociceptive and anti-inflammatory activities of azadiradione. This study found significant anti-nociceptive and anti-inflammatory activities in azadiradione, supporting its traditional use for wound, burns, and injury treatment by tribal people (Ilango et al., 2013).
Insect Growth Inhibition
Lee et al. (1988), in their study published in Phytochemistry, identified the insect growth inhibitory effects of azadiradione. They found that azadiradione showed significant activity against Heliothis virescens, suggesting its potential as a natural insecticide (Lee et al., 1988).
Quantification in Plant Extracts
A study by Rangiah et al. (2016) in Analytical Methods developed a method for quantifying azadiradione in neem extracts. This methodology is essential for determining the specific compounds responsible for neem's insecticidal activity and has applications in modern agrochemical research (Rangiah et al., 2016).
Potential in Neurodegenerative Disease Treatment
Nelson et al. (2016), in their study published in Oncotarget, found that azadiradione ameliorates toxicity due to protein aggregation in cell and fly models of polyglutamine expansion diseases, including Huntington's disease and spinocerebellar ataxias. This is correlated with the activation of heat shock factor 1 function and expression of its target protein chaperone genes, suggesting azadiradione's potential in treating neurodegenerative diseases (Nelson et al., 2016).
Propiedades
Nombre del producto |
Azadiradione |
|---|---|
Fórmula molecular |
C28H34O5 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
[(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28-/m1/s1 |
Clave InChI |
KWAMDQVQFVBEAU-HMWIRDDCSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C |
SMILES canónico |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Sinónimos |
azadiradione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



